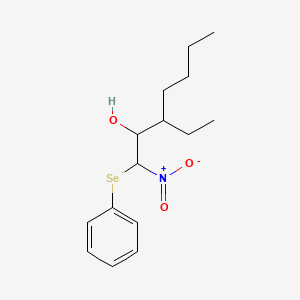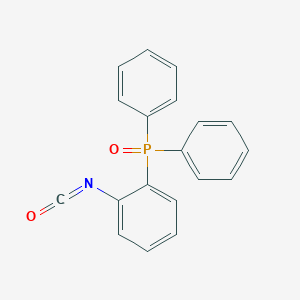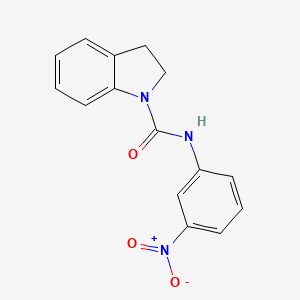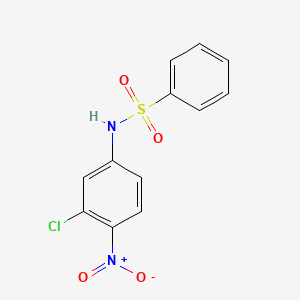
3-Ethyl-1-nitro-1-(phenylselanyl)heptan-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-1-nitro-1-(phenylselanyl)heptan-2-OL is an organic compound with a complex structure that includes a nitro group, a phenylselanyl group, and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1-nitro-1-(phenylselanyl)heptan-2-OL typically involves multiple steps, including the introduction of the nitro group, the phenylselanyl group, and the hydroxyl group. One common method involves the use of Grignard reagents to introduce the ethyl group, followed by nitration to add the nitro group. The phenylselanyl group can be introduced through a nucleophilic substitution reaction using phenylselenol. The final step involves the reduction of the nitro group to form the hydroxyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethyl-1-nitro-1-(phenylselanyl)heptan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The phenylselanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of new compounds with different functional groups replacing the phenylselanyl group.
Applications De Recherche Scientifique
3-Ethyl-1-nitro-1-(phenylselanyl)heptan-2-OL has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce specific functional groups.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Ethyl-1-nitro-1-(phenylselanyl)heptan-2-OL involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The phenylselanyl group may contribute to the compound’s ability to modulate oxidative stress and influence redox pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Ethyl-1-nitroheptan-2-OL: Lacks the phenylselanyl group, resulting in different chemical properties.
1-Nitro-1-(phenylselanyl)heptan-2-OL: Lacks the ethyl group, affecting its reactivity and applications.
3-Ethyl-1-nitro-1-(phenylthio)heptan-2-OL: Contains a phenylthio group instead of phenylselanyl, leading to different biological activities.
Uniqueness
3-Ethyl-1-nitro-1-(phenylselanyl)heptan-2-OL is unique due to the presence of the phenylselanyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
89646-76-4 |
|---|---|
Formule moléculaire |
C15H23NO3Se |
Poids moléculaire |
344.3 g/mol |
Nom IUPAC |
3-ethyl-1-nitro-1-phenylselanylheptan-2-ol |
InChI |
InChI=1S/C15H23NO3Se/c1-3-5-9-12(4-2)14(17)15(16(18)19)20-13-10-7-6-8-11-13/h6-8,10-12,14-15,17H,3-5,9H2,1-2H3 |
Clé InChI |
NTWMMZYAVGZUDR-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)C(C([N+](=O)[O-])[Se]C1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-(3,7-Dimethylocta-2,6-dien-1-yl)-2,4-dihydroxyphenyl]ethan-1-one](/img/structure/B14381410.png)


![1-[2-Methyl-1-(methylsulfanyl)-2-phenylpropyl]-1H-imidazole](/img/structure/B14381426.png)
![Benzamide, 2,5-dichloro-N-[4-[(dimethylamino)sulfonyl]phenyl]-](/img/structure/B14381441.png)
![6,14,17,22,25-Pentaoxa-1,3,9,11-tetraazabicyclo[9.8.8]heptacosane-2,10-dione, 3,9-dimethyl-](/img/structure/B14381447.png)


![1-Methyloctahydro-1H-5,9-methanopyrrolo[1,2-a]azepine](/img/structure/B14381468.png)

![2-{2-[(2-Methoxyphenyl)methoxy]ethyl}-2-methyl-1,3-dioxolane](/img/structure/B14381481.png)


